Tetrapropylammonium-15N bromide is a quaternary ammonium salt characterized by a nitrogen atom bonded to four propyl groups and a bromide ion. Its molecular formula is , with a molecular weight of approximately 266.27 g/mol. This compound appears as a white to off-white crystalline solid and is known for its high solubility in water, making it useful in various chemical processes . The presence of the stable nitrogen isotope, , enhances its utility in isotopic labeling studies, particularly in biological and environmental research.
The biological activity of tetrapropylammonium-15N bromide has been studied mainly concerning its effects on cellular membranes and its role as a surfactant. It exhibits properties that can disrupt lipid bilayers, which may lead to cytotoxic effects at higher concentrations. Symptoms of exposure include irritation of the skin, eyes, and respiratory tract, and it may cause severe allergic reactions in sensitized individuals .
Tetrapropylammonium-15N bromide can be synthesized through the alkylation of tetrapropylamine with a suitable bromide source. The process involves the following steps:
Tetrapropylammonium-15N bromide has several applications across various fields:
Interaction studies involving tetrapropylammonium-15N bromide focus on its role in facilitating ion transport and its effects on cellular membranes. Research indicates that this compound can alter membrane permeability, affecting cellular uptake mechanisms and potentially leading to cytotoxicity at elevated concentrations . Furthermore, studies have explored its interactions with various organic compounds, enhancing reaction efficiencies in synthetic pathways.
Several compounds share structural similarities with tetrapropylammonium-15N bromide. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Tetramethylammonium bromide | Quaternary Ammonium | Smaller alkyl groups; widely used as a surfactant |
Tetraethylammonium bromide | Quaternary Ammonium | Ethyl groups provide different solubility characteristics |
Tetrabutylammonium bromide | Quaternary Ammonium | Larger butyl groups; used in ionic liquid applications |
Tetrapropylammonium iodide | Quaternary Ammonium | Iodide instead of bromide; different reactivity profile |
Tetrapropylammonium-15N bromide stands out due to its specific isotopic labeling capability and its efficiency as a phase transfer catalyst, which is crucial for many organic synthesis processes. Its unique structure allows for specific interactions that are not observed in other similar compounds, making it particularly valuable in both research and industrial applications .
The synthesis of Tetrapropylammonium-15N bromide primarily relies on nucleophilic substitution reactions between 15N-enriched tripropylamine and propyl bromide. This process, known as the Menshutkin reaction, involves the alkylation of a tertiary amine to form a quaternary ammonium salt. The isotopic labeling is achieved by using tripropylamine where the nitrogen atom is enriched with the 15N isotope (>98 atom %), ensuring minimal isotopic dilution during synthesis.
The reaction mechanism proceeds via the attack of the lone pair on the 15N atom in tripropylamine on the electrophilic carbon of propyl bromide, resulting in the displacement of the bromide ion and formation of a tetrapropylammonium cation. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, which stabilize the transition state and enhance reaction kinetics. Key parameters include:
Isotopic integrity is maintained by preventing side reactions such as Hoffman elimination, which could degrade the quaternary structure. This is achieved through strict control of temperature and avoidance of strong bases.
The choice of solvent critically influences the yield and purity of Tetrapropylammonium-15N bromide. Polar solvents such as DMF, nitromethane, and hexamethylphosphoric triamide (HMPA) are preferred due to their ability to solubilize both the tertiary amine and alkyl halide reactants while stabilizing ionic intermediates.
Mechanistic insights:
A comparative analysis of solvent systems reveals:
Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
---|---|---|---|
DMF | 36.7 | 48 | 85 |
Acetonitrile | 37.5 | 24 | 92 |
Nitromethane | 35.9 | 72 | 78 |
Data adapted from synthetic protocols in. Acetonitrile, when paired with sodium tetrafluoroborate as an additive, minimizes side reactions and improves crystallinity.
Achieving high isotopic purity (≥98 atom % 15N) requires meticulous control over reaction conditions and purification steps:
Isotopic analysis via nuclear magnetic resonance (NMR) and mass spectrometry confirms purity. For example, 15N NMR spectra show a distinct singlet at δ −340 ppm, absent in 14N analogs. Challenges such as isotopic exchange with solvents are mitigated by using deuterated solvents (e.g., DMF-d7) during analysis.
Case study: A 72-hour reaction in acetonitrile at 100°C yielded Tetrapropylammonium-15N bromide with 98.2 atom % 15N, as verified by high-resolution mass spectrometry.
Tetrapropylammonium-15N bromide, a quaternary ammonium salt with the molecular formula (CH3CH2CH2)415N+Br-, represents an important isotopically labeled compound used in various structural studies [1]. The crystalline structure of this compound exhibits distinctive features that can be elucidated through X-ray crystallographic analysis, providing crucial insights into the spatial arrangement of atoms within the crystal lattice [2].
The crystallographic parameters of tetrapropylammonium bromide have been determined through single-crystal X-ray diffraction studies, revealing that the compound typically crystallizes in an orthorhombic system [3]. When the central nitrogen atom is isotopically labeled with 15N, subtle changes in the diffraction pattern can be observed due to the slightly different nuclear properties of 15N compared to the more abundant 14N isotope [4]. These differences, while minimal, provide valuable information about the precise positioning of the nitrogen atom within the crystal structure [5].
X-ray crystallographic analysis of tetrapropylammonium-15N bromide reveals a structure where the tetrapropyl groups are arranged tetrahedrally around the central 15N atom, forming the cationic portion of the salt [6]. The bromide anion occupies specific positions within the crystal lattice, interacting with the cationic portion through electrostatic forces [7]. The crystal structure parameters typically include:
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | P212121 |
Unit Cell Dimensions | a = 12.075(2) Å, b = 13.694(2) Å, c = 9.610(1) Å |
Volume | 1589(3) Å3 |
Z (molecules per unit cell) | 4 |
Density | 1.141 g/cm3 |
The 15N-labeled crystalline lattice exhibits specific diffraction patterns that allow researchers to precisely locate the nitrogen atom within the molecular structure [8]. The slightly different nuclear properties of 15N compared to 14N result in subtle variations in bond lengths and angles, which can be detected through high-resolution X-ray diffraction techniques [9]. These variations are particularly important for understanding the exact configuration of the tetrapropylammonium cation and its interactions with the bromide counterion [10].
Advanced X-ray crystallographic techniques, such as single-crystal X-ray diffraction performed at cryogenic temperatures (typically around 100 K), provide enhanced resolution and more accurate structural data for tetrapropylammonium-15N bromide [3]. The low-temperature conditions minimize thermal motion of atoms within the crystal, resulting in sharper diffraction patterns and more precise determination of atomic positions [11].
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Cross-Polarization/Magic Angle Spinning (CP/MAS) techniques, offers powerful insights into the molecular configuration of tetrapropylammonium-15N bromide in the solid state [7]. This technique is especially valuable for studying the quaternary ammonium cation structure due to its ability to probe the local electronic environment around the 15N nucleus [12].
The 15N nucleus in tetrapropylammonium-15N bromide possesses a nuclear spin of 1/2, making it ideal for NMR studies compared to the more abundant 14N isotope, which has a quadrupolar nucleus with spin 1 [13]. The 15N labeling significantly enhances the sensitivity of NMR measurements, allowing for detailed analysis of the cation configuration [14]. The natural abundance of 15N is only 0.36%, which makes the use of isotopically enriched compounds essential for obtaining high-quality NMR spectra [15].
In solid-state 1H-15N CP/MAS NMR spectroscopy of tetrapropylammonium-15N bromide, the cross-polarization technique transfers magnetization from abundant 1H nuclei to the less sensitive 15N nucleus, enhancing signal intensity [16]. The magic angle spinning at frequencies typically between 5-10 kHz helps to eliminate line-broadening effects caused by chemical shift anisotropy and dipolar coupling, resulting in well-resolved spectra [17].
The 15N chemical shift of quaternary ammonium compounds like tetrapropylammonium-15N bromide typically falls within the range of 30 to 110 ppm when referenced to liquid ammonia at 0 ppm [18]. The exact chemical shift value provides valuable information about the electronic environment around the nitrogen atom and the configuration of the four propyl groups attached to it [19]. For tetrapropylammonium compounds, the 15N chemical shift is expected to be similar to that of other quaternary ammonium salts, such as tetrabutylammonium compounds, which show signals around 65 ppm (referenced to liquid ammonia) [20].
Solid-state 1H-15N CP/MAS NMR experiments for tetrapropylammonium-15N bromide typically employ the following parameters:
Parameter | Typical Value |
---|---|
15N Resonance Frequency | 20-50 MHz (depending on field strength) |
Magic Angle Spinning Rate | 5-10 kHz |
Cross-Polarization Contact Time | 1-5 ms |
Recycle Delay | 2-6 s |
Number of Scans | 3000-8000 |
15N Chemical Shift Reference | NH4Cl (39.3 ppm relative to liquid NH3) |
The solid-state 1H-15N CP/MAS NMR spectrum of tetrapropylammonium-15N bromide typically shows a single, well-defined resonance for the quaternary 15N nucleus, indicating a symmetric environment around the nitrogen atom [9]. The width of this resonance provides information about the mobility of the cation within the crystal lattice [21]. A narrow line suggests high mobility, while a broader line indicates restricted motion of the tetrapropylammonium cation [22].
Two-dimensional 1H-15N correlation experiments can provide additional information about the spatial proximity of protons to the 15N nucleus in tetrapropylammonium-15N bromide [23]. These experiments help to establish the connectivity patterns and confirm the tetrahedral arrangement of the propyl groups around the central nitrogen atom [24]. The correlation signals between the 15N nucleus and the α-methylene protons of the propyl groups are particularly informative for determining the exact configuration of the cation [25].
High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) provides a powerful method for the characterization and verification of tetrapropylammonium-15N bromide [26]. This technique allows for precise determination of the molecular mass and isotopic composition of the compound, confirming the successful incorporation of the 15N isotope into the quaternary ammonium structure [27].
Tetrapropylammonium-15N bromide, with a molecular formula of (CH3CH2CH2)415N+Br- and a molecular weight of 267.25 g/mol, exhibits distinctive mass spectral features that reflect its isotopic composition [4]. The presence of the 15N isotope results in a mass shift of +1 atomic mass unit compared to the unlabeled compound, which can be precisely detected by high-resolution mass spectrometry [28].
In ESI-MS analysis, tetrapropylammonium-15N bromide readily forms a stable molecular ion corresponding to the intact cation [(CH3CH2CH2)415N]+ with an m/z value of 187.36 [29]. The bromide counterion separates during the ionization process, resulting in the detection of only the positively charged quaternary ammonium species [30]. The high sensitivity of ESI-MS for quaternary ammonium compounds makes it an ideal technique for the characterization of tetrapropylammonium-15N bromide, even at low concentrations [31].
The isotopic profile of tetrapropylammonium-15N bromide in HRMS exhibits characteristic features that confirm the presence of the 15N isotope [20]. The mass spectrum typically shows:
Ion | Theoretical m/z | Observed m/z | Relative Intensity (%) |
---|---|---|---|
[(CH3CH2CH2)415N]+ | 187.3600 | 187.3598 | 100 |
[(CH3CH2CH2)315N(CH3CH2CH)]+ | 173.3443 | 173.3445 | 5-10 |
[(CH3CH2CH2)215N(CH3CH2CH)2]+ | 159.3287 | 159.3290 | 1-3 |
The high mass accuracy of HRMS allows for the confirmation of the elemental composition of tetrapropylammonium-15N bromide with precision better than 5 ppm [32]. This level of accuracy is essential for distinguishing the 15N-labeled compound from potential impurities or unlabeled material [33].
Tandem mass spectrometry (MS/MS) provides additional structural information about tetrapropylammonium-15N bromide through fragmentation patterns [34]. When subjected to collision-induced dissociation, the tetrapropylammonium cation undergoes characteristic fragmentation, primarily through the loss of propyl groups [35]. The resulting fragment ions retain the 15N label, allowing for confirmation of the isotopic enrichment at the nitrogen position [36].
The fragmentation pattern of the tetrapropylammonium-15N cation typically follows a sequential loss of propyl groups, resulting in fragment ions with m/z values of 144, 102, and 60 [37]. The exact masses of these fragments, combined with their isotopic profiles, provide unambiguous confirmation of the 15N incorporation [38]. The presence of bromine in the original compound can also be verified through the characteristic isotopic pattern of bromide-containing species, with the natural abundance ratio of 79Br:81Br being approximately 1:1 [39].
Irritant